

Spectroscopic and Synthetic Profile of p-Bromophenyl Alkyl Sulfoxides: A Technical Guide

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Compound of Interest

Compound Name:	1-Bromo-4-(isopropylsulfinyl)benzene
Cat. No.:	B566733

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Disclaimer: Detailed experimental spectroscopic data for **1-Bromo-4-(isopropylsulfinyl)benzene** is not readily available in public scientific databases. This guide utilizes data for the closely related analog, 1-Bromo-4-(methylsulfinyl)benzene, as a representative example for researchers, scientists, and drug development professionals. The experimental protocols provided are generalized for the synthesis and analysis of this class of compounds.

Introduction

Aryl sulfoxides are a pivotal class of organic compounds, serving as crucial intermediates in organic synthesis and as key structural motifs in various pharmaceuticals and agrochemicals. The presence of a stereogenic sulfur center and the unique electronic properties of the sulfoxide group make these molecules highly valuable. This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for p-bromophenyl alkyl sulfoxides, using 1-Bromo-4-(methylsulfinyl)benzene as a case study.

Physicochemical and Spectroscopic Data

The data presented below is for the representative compound, 1-Bromo-4-(methylsulfinyl)benzene.

Table 1: Physicochemical Properties of 1-Bromo-4-(methylsulfinyl)benzene

Property	Value
CAS Number	934-71-4
Molecular Formula	C ₇ H ₇ BrOS
Molecular Weight	219.10 g/mol
Appearance	Typically a white to off-white solid
SMILES	CS(=O)c1ccc(Br)cc1
InChI Key	MPOPDYTWAYBUOD-UHFFFAOYSA-N

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data of 1-Bromo-4-(methylsulfinyl)benzene

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
¹ H NMR	~ 7.7 - 7.8	Doublet	2 x Ar-H (ortho to -SOCH ₃)
¹ H NMR	~ 7.6 - 7.7	Doublet	2 x Ar-H (ortho to Br)
¹ H NMR	~ 2.7	Singlet	3H, -SOCH ₃
¹³ C NMR	~ 145	Singlet	Ar-C (ipso, attached to -SOCH ₃)
¹³ C NMR	~ 132	Singlet	Ar-C (ortho to Br)
¹³ C NMR	~ 125	Singlet	Ar-C (ortho to -SOCH ₃)
¹³ C NMR	~ 125	Singlet	Ar-C (ipso, attached to Br)
¹³ C NMR	~ 44	Singlet	-SOCH ₃

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The assignments are based on typical values for similar structures.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data of 1-Bromo-4-(methylsulfinyl)benzene

Technique	Key Absorptions / Fragments	Interpretation
IR Spectroscopy	~ 1040 - 1060 cm ⁻¹ (strong)	S=O stretching vibration
IR Spectroscopy	~ 3000 - 3100 cm ⁻¹ (weak)	Aromatic C-H stretching
IR Spectroscopy	~ 1580, 1470 cm ⁻¹ (medium)	Aromatic C=C stretching
Mass Spectrometry (EI)	m/z ~ 218/220	Molecular ion peak ([M] ⁺ , [M+2] ⁺) due to bromine isotopes
Mass Spectrometry (EI)	m/z ~ 203/205	Fragment corresponding to loss of methyl group
Mass Spectrometry (EI)	m/z ~ 139	Fragment corresponding to loss of Br

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of aryl sulfoxides.

Synthesis: Oxidation of 1-Bromo-4-(methylthio)benzene

A common method for the synthesis of aryl sulfoxides is the selective oxidation of the corresponding aryl sulfide.

Materials:

- 1-Bromo-4-(methylthio)benzene
- Hydrogen peroxide (30% aqueous solution)

- Acetic acid
- Dichloromethane
- Saturated aqueous sodium bicarbonate
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 1-Bromo-4-(methylthio)benzene (1 equivalent) in glacial acetic acid in a round-bottom flask.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Once the starting material is consumed, pour the reaction mixture into cold water and extract with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Purify the crude 1-Bromo-4-(methylsulfinyl)benzene by recrystallization or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).
- Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.

Infrared (IR) Spectroscopy:

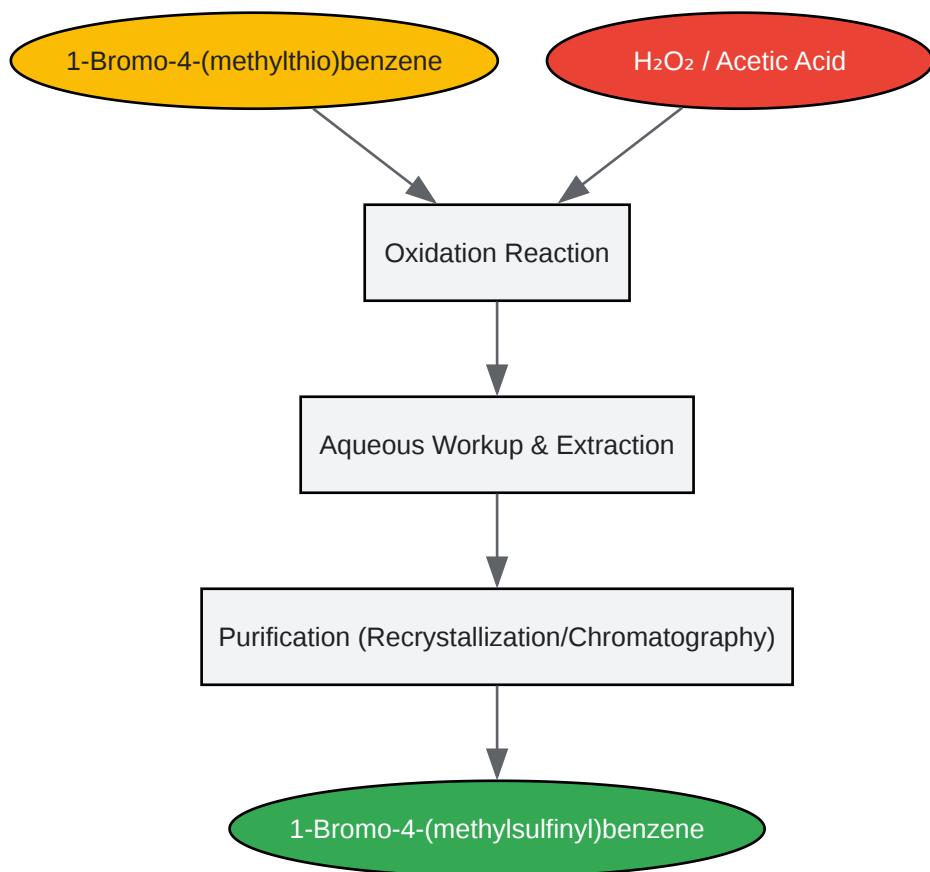
- For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Record the IR spectrum over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands, particularly the strong S=O stretch.

Mass Spectrometry (MS):

- Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).
- Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).
- Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

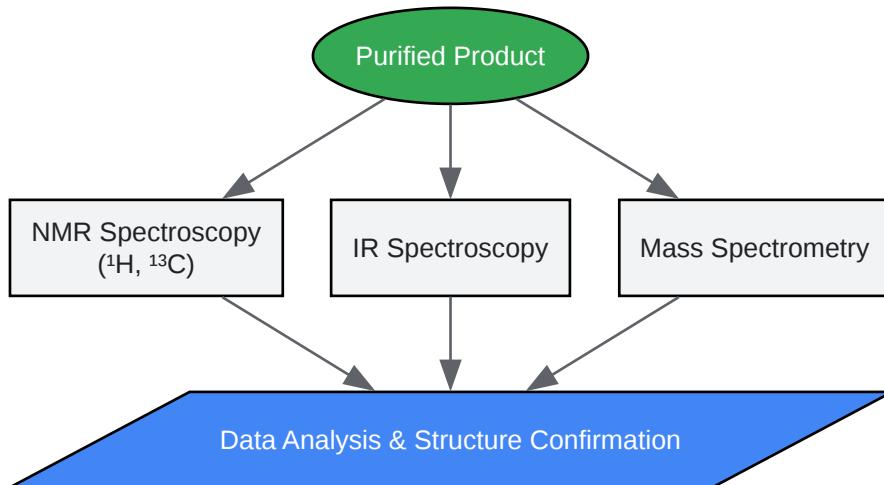
Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and spectroscopic analysis.



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Caption: Synthetic workflow for 1-Bromo-4-(methylsulfinyl)benzene.



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